Adenosine A1 Receptor Binding Affinity
6-(Aminomethyl)pyridin-3-ol hydrochloride demonstrates a binding affinity (Ki) of 65 nM for the rat A1-adenosine receptor as measured by displacement of specific [³H]-PIA binding in rat brain membrane preparations [1]. This Ki value represents quantifiable target engagement that distinguishes the compound from structurally related aminomethyl-pyridines lacking the precise 3-hydroxy-6-aminomethyl substitution pattern, which typically exhibit substantially different adenosine receptor binding profiles or no reported affinity. In the same curated dataset, the compound also shows a Ki of 494 nM for the rat A3-adenosine receptor expressed in CHO cells [1], establishing an approximately 7.6-fold selectivity for A1 over A3 within the adenosine receptor family.
| Evidence Dimension | Binding affinity (Ki) at adenosine A1 receptor |
|---|---|
| Target Compound Data | Ki = 65 nM |
| Comparator Or Baseline | Baseline: Ki = 494 nM at A3 receptor (same compound, intra-target comparison) |
| Quantified Difference | 7.6-fold selectivity for A1 over A3 |
| Conditions | Rat brain membrane preparation; displacement of [³H]-PIA binding; ChEMBL curated data |
Why This Matters
This provides the only publicly available, quantified receptor-binding benchmark for this specific regioisomer, enabling procurement decisions for GPCR-focused research programs where defined adenosine receptor modulation is required.
- [1] BindingDB Entry BDBM50368976 (ChEMBL608653). Affinity data for 6-(aminomethyl)pyridin-3-ol hydrochloride at adenosine A1 and A3 receptors. BindingDB.org. View Source
